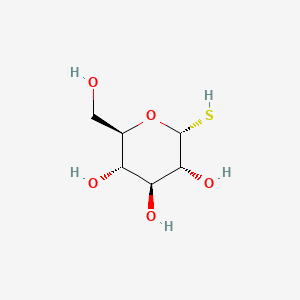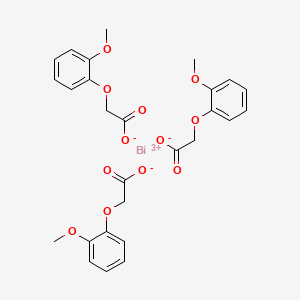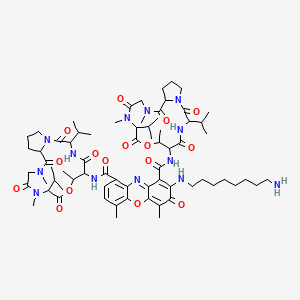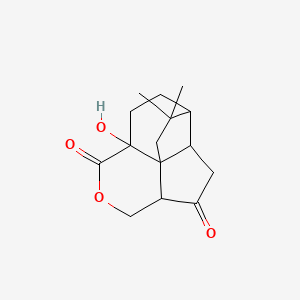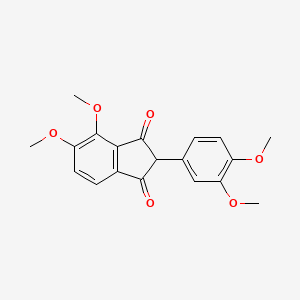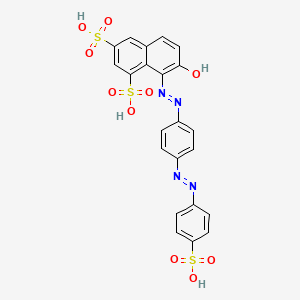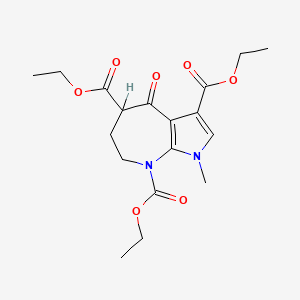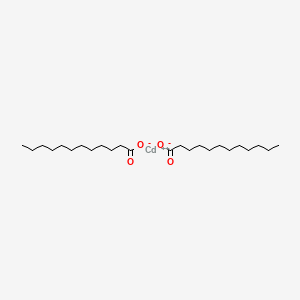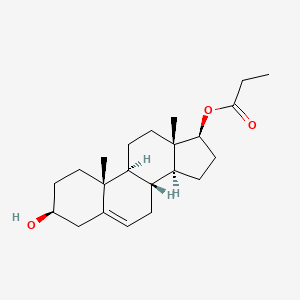
5-Androstene-3,17-diol-17-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/BV8111500 is a compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized for its significance in occupational safety and health, as it is often studied and monitored by the National Institute for Occupational Safety and Health (NIOSH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/BV8111500 involves specific synthetic routes and reaction conditions. These methods are meticulously designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve a series of chemical reactions that are carefully controlled to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of NIOSH/BV8111500 is scaled up to meet the demands of various applications. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions: NIOSH/BV8111500 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to the compound’s behavior and its interactions with other chemicals.
Common Reagents and Conditions: The reactions involving NIOSH/BV8111500 often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The conditions, such as temperature and pH, are also critical to the success of these reactions.
Major Products Formed: The major products formed from the reactions of NIOSH/BV8111500 depend on the type of reaction and the reagents used
Scientific Research Applications
NIOSH/BV8111500 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, the compound is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NIOSH/BV8111500 is explored for its potential in drug development and disease treatment. Industrially, the compound is used in the production of materials and as a component in various manufacturing processes.
Mechanism of Action
The mechanism of action of NIOSH/BV8111500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.
Comparison with Similar Compounds
NIOSH/BV8111500 is unique compared to other similar compounds due to its specific properties and applications. Similar compounds may include other chemicals monitored by NIOSH for occupational safety and health. The uniqueness of NIOSH/BV8111500 lies in its specific reactivity, applications, and the detailed understanding of its behavior in various environments.
List of Similar Compounds:- Volatile Organic Compounds (VOCs)
- Organotin Compounds
- Other compounds with similar retention times and properties
Conclusion
NIOSH/BV8111500 is a compound of significant interest due to its unique properties and wide range of applications From its preparation methods to its chemical reactions and scientific research applications, the compound offers numerous opportunities for further study and development
Properties
CAS No. |
38859-47-1 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5,15-19,23H,4,6-13H2,1-3H3/t15-,16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
ZOENOTDRHSJUPM-UMWWKMARSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


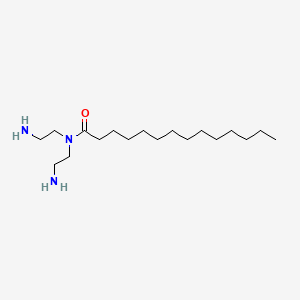
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
